An In-depth Technical Guide to 4-(pentafluoroethyl)benzene-1-sulfonamide: A Novel Research Tool for Drug Discovery
An In-depth Technical Guide to 4-(pentafluoroethyl)benzene-1-sulfonamide: A Novel Research Tool for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4-(pentafluoroethyl)benzene-1-sulfonamide (CAS 2044712-67-4), a fluorinated aromatic sulfonamide with significant potential in modern drug discovery and chemical biology. While specific literature on this compound is emerging, this document synthesizes foundational chemical principles and data from closely related analogues to offer a robust framework for its synthesis, characterization, and application. We will delve into its chemical properties, a proposed synthetic pathway, and its prospective role as a covalent modifier of biological targets, a strategy at the forefront of therapeutic innovation.
Introduction: The Emerging Significance of Fluorinated Sulfonamides in Drug Discovery
The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and lipophilicity. The pentafluoroethyl (-C2F5) group, in particular, offers a distinct electronic and steric profile compared to the more common trifluoromethyl (-CF3) group, potentially leading to improved pharmacological properties.[1] When combined with the sulfonamide moiety, a pharmacophore present in a multitude of approved drugs, the resulting molecule, 4-(pentafluoroethyl)benzene-1-sulfonamide, represents a compelling scaffold for the development of novel therapeutics.[2]
Sulfonamides have a rich history as antibacterial agents that function by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[2] More recently, their roles have expanded into diverse therapeutic areas, including oncology, virology, and cardiology, often through mechanisms that involve precise interactions with protein targets.[3][4][5] The introduction of a pentafluorinated tail on the benzenesulfonamide core is hypothesized to enhance its potential as a targeted covalent inhibitor, a class of drugs that form a permanent bond with their target protein, leading to prolonged and potent therapeutic effects.[4][6]
This guide will provide researchers with the necessary technical insights to harness the potential of 4-(pentafluoroethyl)benzene-1-sulfonamide in their research endeavors.
Physicochemical Properties and Structural Features
Understanding the fundamental properties of 4-(pentafluoroethyl)benzene-1-sulfonamide is critical for its effective application in experimental settings.
| Property | Value | Source |
| CAS Number | 2044712-67-4 | [7] |
| Molecular Formula | C8H6F5NO2S | [7] |
| Molecular Weight | 275.2 g/mol | [7] |
| Appearance | White to off-white solid (predicted) | Inferred |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited aqueous solubility is expected. | Inferred |
| pKa | The sulfonamide proton is expected to have a pKa in the range of 9-10, influenced by the electron-withdrawing pentafluoroethyl group. | Inferred |
The key structural features that dictate the reactivity and biological potential of this molecule are:
-
The Sulfonamide Group (-SO2NH2): This functional group is a hydrogen bond donor and acceptor and can participate in crucial interactions with biological targets. The nitrogen atom is nucleophilic and can be derivatized.
-
The Pentafluoroethyl Group (-C2F5): This highly electronegative group significantly influences the electronic properties of the benzene ring, making it more electron-deficient. This can impact its reactivity and potential for covalent bond formation.
-
The Aromatic Ring: The benzene ring provides a rigid scaffold for the presentation of the functional groups and can engage in π-stacking interactions with protein residues.
Proposed Synthesis of 4-(pentafluoroethyl)benzene-1-sulfonamide
The proposed synthesis involves a two-step process starting from 4-bromobenzenesulfonyl chloride:
-
Copper-Mediated Pentafluoroethylation: The introduction of the pentafluoroethyl group onto the aromatic ring can be achieved via a copper-mediated cross-coupling reaction.
-
Ammonolysis of the Sulfonyl Chloride: The resulting 4-(pentafluoroethyl)benzenesulfonyl chloride is then converted to the corresponding sulfonamide by reaction with ammonia.
Detailed Experimental Protocol:
Step 1: Synthesis of 4-(pentafluoroethyl)benzenesulfonyl Chloride
This protocol is adapted from established methods for copper-mediated pentafluoroethylation of aryl halides.
Materials:
-
4-Bromobenzenesulfonyl chloride
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Pyridine
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add CuI (1.5 mmol), KF (1.5 mmol), and TMSCF3 (1.5 mmol).
-
Add anhydrous DMF (3.0 mL) and anhydrous pyridine (3.0 mL).
-
Seal the tube and heat the mixture at 80 °C for 10 hours to generate the active copper-pentafluoroethyl species.
-
In a separate oven-dried Schlenk tube under argon, dissolve 4-bromobenzenesulfonyl chloride (1.0 mmol) in anhydrous DMF (2.0 mL).
-
Carefully transfer the pre-formed copper-pentafluoroethyl reagent solution to the solution of 4-bromobenzenesulfonyl chloride via cannula.
-
Heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(pentafluoroethyl)benzenesulfonyl chloride.
Step 2: Synthesis of 4-(pentafluoroethyl)benzene-1-sulfonamide
This is a standard procedure for the conversion of sulfonyl chlorides to sulfonamides.[8][9]
Materials:
-
4-(Pentafluoroethyl)benzenesulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-(pentafluoroethyl)benzenesulfonyl chloride (1.0 mmol) in DCM (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (5.0 mL) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 4-(pentafluoroethyl)benzene-1-sulfonamide.
Potential Applications in Drug Discovery: A Focus on Covalent Inhibition
The unique chemical architecture of 4-(pentafluoroethyl)benzene-1-sulfonamide makes it a prime candidate for investigation as a targeted covalent inhibitor. The electron-withdrawing nature of the pentafluoroethyl group is expected to enhance the electrophilicity of the sulfonyl group, making it more susceptible to nucleophilic attack by amino acid residues on a target protein.
Proposed Mechanism of Covalent Modification
Pentafluorophenyl sulfonamides have been shown to act as covalent modifiers, particularly targeting cysteine residues in proteins.[4] The proposed mechanism involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the sulfur atom of the sulfonamide, leading to the displacement of the amine and the formation of a stable sulfonyl-thioether linkage.
Potential Therapeutic Targets
Given the precedent set by other fluorinated sulfonamides, several protein families are of high interest for investigation with 4-(pentafluoroethyl)benzene-1-sulfonamide:
-
Kinases: Many kinases possess cysteine residues in or near their active sites that can be targeted for covalent inhibition. For example, pentafluorobenzene sulfonamides have been identified as modifiers of Aurora A kinase.[4]
-
Carbonic Anhydrases: Sulfonamides are classic inhibitors of carbonic anhydrases. The development of covalent inhibitors could lead to isoform-selective and long-acting drugs for glaucoma or cancer.[10]
-
Proteases: Cysteine proteases are another important class of enzymes that could be targeted by this compound.
-
"Undruggable" Targets: The high reactivity and potential for specific interactions make covalent inhibitors promising tools for targeting proteins that have been difficult to inhibit with traditional small molecules, such as certain transcription factors and scaffolding proteins.
Experimental Workflow for Target Identification and Validation
A systematic approach is required to identify and validate the protein targets of 4-(pentafluoroethyl)benzene-1-sulfonamide.
Conclusion and Future Directions
4-(pentafluoroethyl)benzene-1-sulfonamide is a promising, yet underexplored, chemical entity with the potential to be a valuable tool in drug discovery. Its unique combination of a proven pharmacophore and a functionally enhancing fluorinated group positions it as an attractive candidate for the development of novel covalent inhibitors. This guide provides a foundational understanding of its properties, a practical synthetic route, and a strategic framework for its application in identifying and validating new therapeutic targets. Further research into its biological activities and the development of analogues will undoubtedly expand its utility and contribute to the advancement of precision medicine.
References
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Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. Available at: [Link]
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Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. PMC. Available at: [Link]
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4-(1,1,2,2,2-Pentafluoroethyl)-Benzenesulfonamide — Chemical Substance Information. Available at: [Link]
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Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. Beilstein Journals. Available at: [Link]
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Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. Available at: [Link]
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High-throughput discovery and characterisation of pentafluorobenzene sulfonamide modifiers of Aurora A kinase. PMC. Available at: [Link]
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Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Available at: [Link]
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Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. Available at: [Link]
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Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]
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Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. ResearchGate. Available at: [Link]
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Synthetic and Antibacterial Profiling of 4-Methyl-N-(2- Morpholinoethyl) Benzene Sulfonamide. Available at: [Link]
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